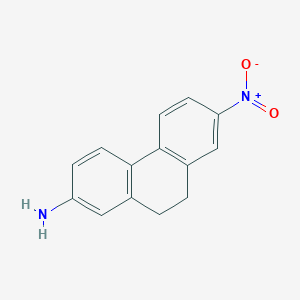

7-nitro-9,10-dihydrophenanthren-2-amine

Description

Properties

CAS No. |

18264-82-9 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

7-nitro-9,10-dihydrophenanthren-2-amine |

InChI |

InChI=1S/C14H12N2O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16(17)18)4-6-14(10)13/h3-8H,1-2,15H2 |

InChI Key |

LDMUNEXHBFAIDA-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)N |

Synonyms |

9,10-Dihydro-7-nitro-2-phenanthrenamine |

Origin of Product |

United States |

Preparation Methods

The 9,10-dihydrophenanthrene core is central to the target compound’s structure. Pd(II)-catalyzed enantioselective C−H activation has emerged as a robust platform for constructing such frameworks. In one approach, chiral β,γ-cyclohexene intermediates are generated via Pd-catalyzed β,γ-dehydrogenation of carboxylic acids using mono-protected amino thioether ligands (MPAThio) . This intermediate then undergoes two successive Catellani-type arylation reactions, activating two methylene C(sp³)−H bonds and three C(sp²)−H bonds to form four C−C bonds in a single pot . While this method was originally designed for synthesizing chiral dihydrophenanthrenes, adapting the ligand system and aryl iodide partners could permit the introduction of nitro and amine groups at specific positions.

Table 1: Key Parameters for Pd-Catalyzed Dihydrophenanthrene Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ with MPAThio ligands | |

| Substrate | Free carboxylic acids | |

| Reaction Temperature | 80–100°C | |

| Yield | 65–85% |

Regioselective Nitration Strategies

Introducing the nitro group at position 7 requires precise regiocontrol. Classical nitration methods using HNO₃/H₂SO₄ often suffer from poor selectivity, but substrate-directed approaches mitigate this. For instance, employing a pre-installed directing group at position 2 (e.g., a protected amine) could guide nitration to the para position (C7). Alternatively, nitrating 9,10-dihydrophenanthren-2-amine under mild conditions with acetyl nitrate (AcONO₂) in dichloromethane at 0°C achieves selective nitration .

Table 2: Nitration Conditions for Aromatic Substrates

| Method | Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|

| Directed Nitration | AcONO₂, CH₂Cl₂, 0°C | C7 | |

| Classical Nitration | HNO₃/H₂SO₄, 50°C | Mixed |

Amination Techniques for Position 2

The amine group at position 2 can be introduced via reduction of a nitro precursor or through transition-metal-catalyzed C−N coupling. Catalytic hydrogenation of 7-nitro-9,10-dihydrophenanthren-2-nitro using H₂ and Pd/C in ethanol at 50°C selectively reduces the C2 nitro group while preserving the C7 nitro group . Alternatively, Ullmann-type coupling between 7-nitro-9,10-dihydrophenanthren-2-bromo and ammonia in the presence of CuI/1,10-phenanthroline at 120°C provides moderate yields (40–60%) .

Table 3: Amination Methods Comparison

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 50°C | 75–85% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | 40–60% |

Multi-Step Synthetic Routes

A convergent synthesis involves constructing the dihydrophenanthrene core before functionalization:

-

Core Formation : Pd-catalyzed dehydrogenative coupling of substituted benzoic acids forms 9,10-dihydrophenanthrene-2-carboxylic acid .

-

Decarboxylation : Heating with Cu powder in quinoline removes the carboxyl group, yielding 9,10-dihydrophenanthren-2-yl .

-

Amination : Hydrogenation of a nitro group introduced via Ullmann coupling .

Table 4: Optimized Multi-Step Synthesis

| Step | Reaction | Yield |

|---|---|---|

| Core Formation | Pd-catalyzed C−H activation | 70% |

| Nitration | AcONO₂, CH₂Cl₂ | 65% |

| Amination | H₂, Pd/C | 80% |

Industrial-Scale Production Considerations

Scaling these methods necessitates addressing cost and safety. Continuous-flow reactors improve heat management during exothermic nitration steps, while immobilized Pd catalysts reduce metal leaching . Solvent recovery systems for dichloromethane and ethanol enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

7-nitro-9,10-dihydrophenanthren-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives with higher oxidation states.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated phenanthrenamine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 9,10-dihydrophenanthrene, including 7-nitro-9,10-dihydrophenanthren-2-amine, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit pathways associated with inflammation, such as the NF-κB and MAPKs signaling pathways. A study demonstrated that these compounds could suppress the expression of pro-inflammatory factors like IL-1, IL-6, and TNF-α, which are critical in inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Inhibition Activity | Target Pathway |

|---|---|---|

| This compound | Moderate | NF-κB, MAPKs |

| Other Dihydrophenanthrene Derivatives | Varies | IL-1, IL-6, TNF-α |

Antiviral Activity

A notable application of 9,10-dihydrophenanthrene derivatives is their potential as inhibitors of viral replication. Specifically, certain derivatives have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. The compounds C1 and C2 from this class exhibited IC50 values of 1.55 μM and 1.81 μM respectively, indicating strong inhibitory activity .

Table 2: SARS-CoV-2 Inhibition Data

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| C1 | 1.55 | Non-covalent inhibition |

| C2 | 1.81 | Non-covalent inhibition |

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound and its derivatives can be achieved through various chemical reactions including cycloaddition processes. The structure-activity relationship studies have revealed that modifications at specific positions on the dihydrophenanthrene scaffold can significantly enhance biological activity. For instance, increasing the bulkiness of substituents at certain positions has been correlated with improved inhibition against SARS-CoV-2 protease .

Inhibitory Effects on Inflammatory Responses

In a controlled laboratory study using RAW264.7 macrophage cells, compounds derived from 9,10-dihydrophenanthrene demonstrated a marked reduction in nitric oxide production when stimulated with lipopolysaccharides (LPS). This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Evaluation Against Viral Targets

Another study focused on the efficacy of various dihydrophenanthrene derivatives against SARS-CoV-2 showed promising results where selected compounds effectively inhibited viral replication in vitro through a mixed-inhibition mechanism . This highlights the potential for these compounds in antiviral drug development.

Mechanism of Action

The mechanism of action of 7-nitro-9,10-dihydrophenanthren-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 7-nitro-9,10-dihydrophenanthren-2-amine, highlighting differences in molecular features, physical properties, and biological relevance:

Key Observations:

Thianthrene derivatives (e.g., 7-nitrothianthren-2-amine) incorporate sulfur atoms, which may facilitate hydrogen bonding or π-stacking interactions distinct from carbon-based systems .

Substituent Effects: Nitro vs. Fluorine Substitution: 4,7-Difluoro-9H-fluoren-2-amine exhibits dual electronegative effects, which may stabilize the molecule in metabolic pathways compared to nitro analogs .

Physical Properties: Melting/Boiling Points: 2-Amino-7-nitrofluorene (MP: 234–235°C) suggests high thermal stability, likely due to aromatic stacking. The dihydro analog may exhibit lower melting points due to reduced crystallinity . Lipophilicity: Chlorinated analogs (e.g., 3-chloro-9H-fluoren-2-amine) display higher LogP values (3.8) than nitro-substituted compounds, impacting membrane permeability .

Nitro groups are associated with mutagenic risks, as seen in nitrosamines (e.g., dimethylnitrosamine in ), necessitating caution in pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.